molecular formula C24H42O B12557597 Phenol, 2,4-di-sec-nonyl- CAS No. 191810-84-1

Phenol, 2,4-di-sec-nonyl-

Katalognummer: B12557597
CAS-Nummer: 191810-84-1
Molekulargewicht: 346.6 g/mol
InChI-Schlüssel: DGOXPVZTBOVSNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 2,4-di-sec-nonyl-, also known as 2,4-dinonylphenol, is an organic compound belonging to the class of alkylphenols. It is characterized by the presence of two nonyl groups attached to the phenol ring at the 2 and 4 positions. This compound is known for its use in various industrial applications due to its chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phenol, 2,4-di-sec-nonyl- can be synthesized through the alkylation of phenol with nonene in the presence of an acid catalyst. The reaction typically involves the use of sulfuric acid or phosphoric acid as the catalyst, and the reaction is carried out at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods

In industrial settings, the production of 2,4-dinonylphenol involves the continuous flow alkylation process. This method ensures a consistent and high-yield production of the compound. The reaction conditions are optimized to achieve the desired product with minimal by-products .

Wirkmechanismus

The mechanism of action of phenol, 2,4-di-sec-nonyl- involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity and fluidity, leading to cell lysis. Additionally, it can interact with enzymes and proteins, altering their function and leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Phenol, 2,4-di-sec-nonyl- is similar to other alkylphenols such as nonylphenol and octylphenol. its unique structure with two nonyl groups at the 2 and 4 positions provides distinct chemical properties and reactivity . Similar compounds include:

Conclusion

Phenol, 2,4-di-sec-nonyl- is a versatile compound with significant industrial and scientific applications. Its unique chemical structure and reactivity make it valuable in various fields, from chemistry and biology to medicine and industry.

Eigenschaften

CAS-Nummer

191810-84-1

Molekularformel

C24H42O

Molekulargewicht

346.6 g/mol

IUPAC-Name

2,4-di(nonan-2-yl)phenol

InChI

InChI=1S/C24H42O/c1-5-7-9-11-13-15-20(3)22-17-18-24(25)23(19-22)21(4)16-14-12-10-8-6-2/h17-21,25H,5-16H2,1-4H3

InChI-Schlüssel

DGOXPVZTBOVSNE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(C)C1=CC(=C(C=C1)O)C(C)CCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.